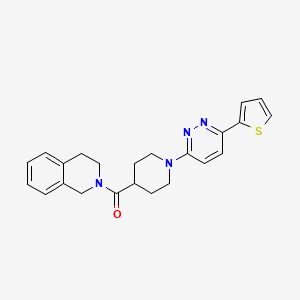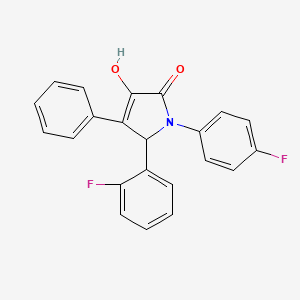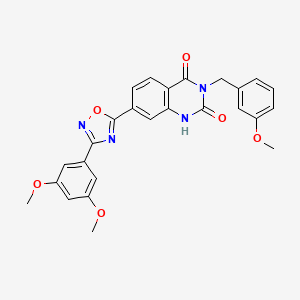![molecular formula C20H22N4O4S B11271665 3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11271665.png)
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide: , also known by its chemical formula C18H19N3O4S, is a complex organic molecule. Let’s break down its structure:
- The pyrazole core (1H-pyrazole-5-carboxamide) provides rigidity and aromaticity.
- The sulfamoyl group (sulfonamide) contributes to its biological activity.
- The ethoxyphenyl and ethylphenyl substituents enhance its lipophilicity and solubility.
準備方法
Synthetic Routes::
Oxidation of 1,3-diethylbenzene: Starting from 1,3-diethylbenzene, the compound undergoes oxidation to form the pyrazole ring.
Sulfamoylation: The ethoxyphenyl group is sulfamoylated using a suitable sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).
Amide Formation: The amide linkage is formed by reacting the sulfamoylated intermediate with 3-ethylphenylamine.
- Industrial synthesis typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.
化学反応の分析
Reactions::
Oxidation: The pyrazole ring can undergo oxidation (e.g., with chromic acid) to form a pyrazole-5-carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the sulfamoyl sulfur.
Oxidation: Chromic acid (HCrO), reflux in acetic acid.
Reduction: Sodium borohydride (NaBH), methanol.
Substitution: Ammonia (NH), alkyl halides.
科学的研究の応用
Medicine: Investigated as a potential drug candidate due to its sulfonamide moiety (possible carbonic anhydrase inhibitor).
Agriculture: Used in agrochemical research (e.g., herbicides, fungicides).
Materials Science: Explored for its optical properties and potential as a fluorescent probe.
作用機序
Target: Likely interacts with enzymes or receptors due to its sulfonamide group.
Pathways: Further studies needed to elucidate specific pathways.
類似化合物との比較
Similar Compounds: Other sulfonamides, pyrazole derivatives, and amides.
Uniqueness: Its combination of sulfonamide and pyrazole features sets it apart.
特性
分子式 |
C20H22N4O4S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-3-14-6-5-7-16(12-14)21-20(25)18-13-19(23-22-18)29(26,27)24-15-8-10-17(11-9-15)28-4-2/h5-13,24H,3-4H2,1-2H3,(H,21,25)(H,22,23) |
InChIキー |
WMGMQAPKPIJJKT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NNC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11271587.png)
![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/structure/B11271588.png)
![9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271600.png)

![2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B11271610.png)
![2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11271612.png)
![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11271614.png)
![N-(3-Bromophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11271615.png)
![3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11271626.png)
![2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11271635.png)
![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-4-methoxyphenyl acetate](/img/structure/B11271652.png)

![ethyl 5-[(3,4-dimethoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11271668.png)
